Centazolone
Overview
Description
Centazolone, also known by its chemical name N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, is a crystalline compound. Its molecular formula is C17H19N3, and it has a molecular weight of 265.35300. The hydrochloride salt of this compound (CAS number 2508-72-7) appears as white crystalline powder with a melting point of 237-241°C. It is soluble in ethanol, slightly soluble in water, and insoluble in chloroform, ether, and benzene .
Scientific Research Applications
Centazolone finds applications in several fields:
Antiarrhythmic Agent: Used to treat arrhythmias (abnormal heart rhythms).
Allergic Conditions: Effective against allergies, including allergic rhinitis and urticaria (hives).
Local Anesthetic: Exhibits mild local anesthetic properties.
Research Tool: Used in scientific studies to explore its effects on cellular pathways.
Preparation Methods
Synthetic Routes: The synthetic routes for centazolone involve the following steps:
Benzylamine Derivative Formation: Start with benzylamine and react it with 4,5-dihydro-1H-imidazole-2-carbaldehyde to form the benzylamine derivative.
Imidazole Ring Formation: Cyclize the benzylamine derivative to create the imidazole ring, resulting in this compound.
Industrial Production: this compound is produced industrially using efficient synthetic methods. specific details regarding large-scale production are not widely available.
Chemical Reactions Analysis
Centazolone undergoes various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can participate in substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions.
Mechanism of Action
Centazolone competitively blocks H1 receptors, reducing the effects of histamine release. It also affects the central nervous system and exhibits mild anticholinergic properties. The exact mechanism of action varies with dosage and individual response.
Comparison with Similar Compounds
Centazolone’s uniqueness lies in its combination of antiarrhythmic, antihistaminic, and local anesthetic properties. Similar compounds include phenazoline, antistine, and histostab .
Properties
IUPAC Name |
3-aminobenzo[g]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-15-7-14-11-6-9-4-2-1-3-8(9)5-10(11)12(15)16/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXUQBVMAUWSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215981 | |
Record name | Centazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65793-50-2 | |
Record name | Centazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065793502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Centazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR2EJM0TLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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